S-((1-carboxyethyl)thio)cysteine

Overview

Description

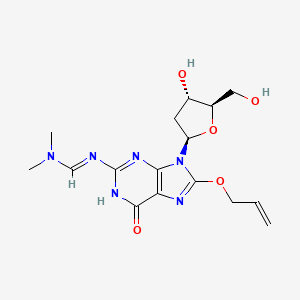

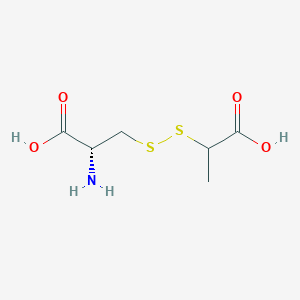

“S-((1-carboxyethyl)thio)cysteine” is an L-cysteine thioether where the hydrogen of the thiol group has been replaced by a 1,2-dicarboxyethyl group . It is a chemical modification that occurs in tissue proteins and is formed by a Michael addition of cysteine to fumaric acid .

Synthesis Analysis

The synthesis of “this compound” involves complex processes. For instance, peptide amphiphiles with different degrees of polymerization were synthesized by Fuchs-Farthing and ring-opening polymerization followed by post-polymerization modification . The synthesized compounds could self-assemble to form regular spherical micelles in low-concentration aqueous solution .Molecular Structure Analysis

The molecular formula of “this compound” is C6H11NO4S . The thiol functional group of the amino acid cysteine can undergo a wide array of oxidative modifications .Chemical Reactions Analysis

The thiol group of cysteine in a subset of proteins undergoes oxidative modification in response to changes in the intracellular redox environment . The thiol functional group is a sulfur analogue of alcohol, but the smaller difference in electronegativity between the sulfur atom and the hydrogen atom makes the S–H bond less polarized than the O–H bond .Scientific Research Applications

Oxidative Deamination

- S-(1-carboxyethyl)-L-cysteine (1-CEC) undergoes oxidative deamination by L-aminoacid oxidase, leading to the formation of alpha-ketoacids, a critical process in amino acid metabolism (Foppoli, Coccia, & Blarzino, 1986).

Metabolism and Identification

- S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine has been identified as a metabolite in human urine, indicating its role in metabolic pathways (Kinuta et al., 1992).

Chemical Synthesis

- Details of the synthesis of S-(1-carboxyethyl)-L-cysteine from cysteine have been reported, showing its importance in chemical research and synthesis (Blarzino, Foppoli, & Coccia, 1987).

Reaction with Unsaturated Aldehydes

- S-(1-carboxyethyl)thio)cysteine reacts with unsaturated aldehydes, forming compounds that are precursors to odorant sulfur compounds in food flavors (Starkenmann, 2003).

Biotransformation in Humans

- S-carboxymethyl-L-cysteine undergoes metabolic transformations in humans, resulting in several nitrogen-free metabolites. This research highlights the complex metabolic pathways involved with this compound (Hofmann, Eichelbaum, Seefried, & Meese, 1991).

Application in Peptide Synthesis

- It has been used in the preparation of peptide thioesters, an important process in peptide and protein chemistry (Ohta et al., 2006).

Role in Cytoprotection and Cytotoxicity

- Studies on S-(2-Carboxyethyl)-L-Cysteine and its sulfoxide suggest their roles in activating antioxidant pathways and affecting cytotoxic effects of various substances, indicating their potential in pharmacological research (Waters et al., 2022).

Role in Amino Acid Modification

- It has been involved in the formation of novel amino acids, such as 4-thialaminine, indicating its utility in protein chemistry and biochemistry (Itano & Robinson, 1972).

Mechanism of Action

The thiol functional group of the amino acid cysteine can perform a countless number of physiological functions. In addition to forming covalent cross-links that stabilize protein structure and functioning as a powerful nucleophile in many enzyme active sites, cysteine is the principal actor in redox signaling, functioning as a regulatory reversible molecular switch .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R)-2-amino-3-(1-carboxyethyldisulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S2/c1-3(5(8)9)13-12-2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHQZZTYKHSOGL-BKLSDQPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)SSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)